molecular formula C7H6Cl2O2S B6611863 4,5-bis(chloromethyl)thiophene-2-carboxylic acid CAS No. 864174-03-8

4,5-bis(chloromethyl)thiophene-2-carboxylic acid

Cat. No. B6611863
CAS RN: 864174-03-8
M. Wt: 225.09 g/mol
InChI Key: QIRHWXQAUDKNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,5-bis(chloromethyl)thiophene-2-carboxylic acid” is a derivative of thiophene . Thiophene is a five-membered ring compound with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives involves various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “this compound” is C7H6Cl2O2S . It is a derivative of thiophene, which is a five-membered ring compound with one sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives have been widely studied as substrates in coupling reactions and olefinations . They undergo various chemical reactions to form different compounds. For example, upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .

Scientific Research Applications

Luminescence Sensing and Pesticide Removal

A study by Zhao et al. (2017) highlights the use of thiophene-based metal-organic frameworks (MOFs) for environmental applications. These MOFs, constructed using thiophene-functionalized dicarboxylic acid, demonstrated efficient luminescence sensing, selectively sensitive to environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde. Additionally, they have potential in pesticide removal from waste solutions (Zhao et al., 2017).

Crystal Engineering and Photoluminescence

Xue et al. (2015) synthesized new coordination polymers using thiophene-2,5-dicarboxylic acid derivative. These compounds showcased diverse structures and were investigated for their structural stabilities and photoluminescence properties, suggesting potential in materials science (Xue et al., 2015).

Dye-Sensitized Solar Cells

Wills et al. (2016) explored the application of a thiophene-functionalized ligand in dye-sensitized solar cells (DSSC). Their study indicated that the positioning of thiophene groups affects the efficiency of DSSCs, with a significant increase in efficiency observed (Wills et al., 2016).

Chemical Synthesis and Reactivity

Research by Snyder et al. (2003) focused on the reactivity of thiophene derivatives in chemical synthesis. They studied the C,O-dialkylation of Meldrum's acid with thiophene derivatives, revealing insights into the kinetic and thermodynamic aspects of these reactions (Snyder et al., 2003).

Efficient Synthesis Process

Wang et al. (2014) developed an efficient process for synthesizing 4,5-Dichlorothiophene-2-Carboxylic Acid. This method offers advantages like mild reaction conditions and high yield, which are beneficial for industrial applications (Wang et al., 2014).

Novel Ligand for Solar Cells

Mishra et al. (2009) designed a novel ligand, BTC, for thin-film dye-sensitized solar cells. This development led to a significant improvement in solar-to-electricity conversion efficiency, indicating the potential of thiophene derivatives in renewable energy technologies (Mishra et al., 2009).

properties

IUPAC Name

4,5-bis(chloromethyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2S/c8-2-4-1-5(7(10)11)12-6(4)3-9/h1H,2-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRHWXQAUDKNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1CCl)CCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-bis(chloromethyl)thiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4,5-bis(chloromethyl)thiophene-2-carboxylic acid
Reactant of Route 3
4,5-bis(chloromethyl)thiophene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4,5-bis(chloromethyl)thiophene-2-carboxylic acid
Reactant of Route 5
4,5-bis(chloromethyl)thiophene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4,5-bis(chloromethyl)thiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.